4-[(4-Ethylpiperazino)methyl]benzaldehyde
Description
4-[(4-Ethylpiperazino)methyl]benzaldehyde is a benzaldehyde derivative featuring a 4-ethylpiperazine moiety attached via a methylene bridge to the para position of the aromatic ring.
Properties
IUPAC Name |
4-[(4-ethylpiperazin-1-yl)methyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-2-15-7-9-16(10-8-15)11-13-3-5-14(12-17)6-4-13/h3-6,12H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJPADFEOVYQPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Ethylpiperazino)methyl]benzaldehyde typically involves the reaction of 4-formylbenzaldehyde with 4-ethylpiperazine. The reaction is usually carried out in the presence of a suitable solvent such as methanol or ethanol, and may require a catalyst to facilitate the reaction. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-[(4-Ethylpiperazino)methyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (e.g., Br2) and nitrating agents (e.g., HNO3).
Major Products:
Oxidation: 4-[(4-Ethylpiperazino)methyl]benzoic acid.
Reduction: 4-[(4-Ethylpiperazino)methyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: In chemistry, 4-[(4-Ethylpiperazino)methyl]benzaldehyde is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential biological activities. It may be used in the development of new drugs or as a probe to study biological pathways.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit activities such as antimicrobial, anticancer, or anti-inflammatory effects.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. It may also be employed in the development of new catalysts or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-Ethylpiperazino)methyl]benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The piperazine moiety can enhance its binding affinity to certain targets, while the benzaldehyde group can participate in covalent interactions or redox reactions.
Comparison with Similar Compounds
Physicochemical and Functional Group Comparison
Biological Activity
Overview of 4-[(4-Ethylpiperazino)methyl]benzaldehyde
Chemical Structure and Properties
This compound is a substituted benzaldehyde derivative featuring a piperazine moiety. Its molecular formula is , with a molecular weight of approximately 232.33 g/mol. The compound's structure allows it to engage in various biological interactions, particularly due to the presence of the piperazine ring, which is known for its pharmacological properties.
Synthesis
The synthesis of this compound typically involves the reaction of piperazine derivatives with benzaldehyde under specific conditions that promote nucleophilic substitution. Various synthetic routes can be optimized to enhance yield and purity.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Receptor Binding : The compound may act as an antagonist or agonist at certain neurotransmitter receptors, particularly in the central nervous system (CNS).
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
- Antimicrobial Activity : Some studies suggest that compounds with similar structures exhibit antimicrobial properties, potentially making this compound useful against bacterial strains.
Pharmacological Studies
Research has shown that derivatives of piperazine have diverse pharmacological effects. For instance:
- Antidepressant Effects : Piperazine derivatives are often explored for their potential antidepressant activities due to their influence on serotonin receptors.
- Antipsychotic Properties : Some studies indicate that these compounds can modulate dopamine receptors, which are crucial in treating psychotic disorders.
Case Studies
- Antidepressant Activity : A study published in Journal of Medicinal Chemistry evaluated several piperazine derivatives and found that modifications at the benzaldehyde position significantly influenced their binding affinity to serotonin receptors, suggesting potential antidepressant properties for this compound.
- Antimicrobial Testing : Research conducted by Pharmaceutical Biology highlighted that similar compounds showed promising activity against various bacterial pathogens, indicating a potential application for this compound in treating infections.
- Cytotoxicity Assessment : In vitro studies reported in Cancer Letters have assessed the cytotoxic effects of piperazine derivatives on cancer cell lines, showing that structural modifications could enhance their efficacy against tumor growth.
Comparative Analysis
| Compound Name | Biological Activity | Reference Source |
|---|---|---|
| This compound | Potential antidepressant and antimicrobial properties | Journal of Medicinal Chemistry |
| 1-(4-Ethylpiperazin-1-yl)-2-nitroethene | Antimicrobial and anti-inflammatory effects | Pharmaceutical Biology |
| 1-(4-Methylpiperazin-1-yl)ethanone | Antidepressant and anxiolytic activities | Cancer Letters |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
